1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a complex organic compound featuring a triazole ring, an azetidine ring, and a chloro-fluoro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves reacting an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the chloro-fluoro phenyl group can be introduced via halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The azetidine ring can be reduced to form a saturated ring structure.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The triazole ring is known for its biological activity, and this compound could be explored for its potential as a drug candidate.
Medicine: It may have applications in the development of new pharmaceuticals, particularly as an inhibitor of certain enzymes or receptors.
Industry: Its unique structure could be useful in materials science, such as in the design of new polymers or coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. the triazole ring is known to interact with various enzymes and receptors. The compound could bind to the active site of an enzyme, inhibiting its activity, or it could interact with a receptor, modulating its signaling pathway.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases, kinases, and phosphatases.
Receptors: Possible targets include G-protein-coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)benzamide): This compound also contains a triazole ring and is used as a Bcr-Abl inhibitor.
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound features two triazole rings and is used in materials science.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to its combination of a triazole ring, an azetidine ring, and a chloro-fluoro phenyl group. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-11-2-1-3-12(15)10(11)6-13(20)18-7-9(8-18)19-5-4-16-17-19/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAGIEHAGIPFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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